N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide
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Overview
Description
N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methoxylation: The benzimidazole core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 5 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5,6-Dimethoxy-1H-benzimidazol-2-yl)propanamide is unique due to the presence of methoxy groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and its ability to interact with biological targets .
Properties
CAS No. |
40294-05-1 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-1H-benzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C12H15N3O3/c1-4-11(16)15-12-13-7-5-9(17-2)10(18-3)6-8(7)14-12/h5-6H,4H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
GROCFHMUJRZPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=CC(=C(C=C2N1)OC)OC |
Origin of Product |
United States |
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